LY290324

描述

属性

CAS 编号 |

146554-87-2 |

|---|---|

分子式 |

C29H24Cl2N6 |

分子量 |

527.4 g/mol |

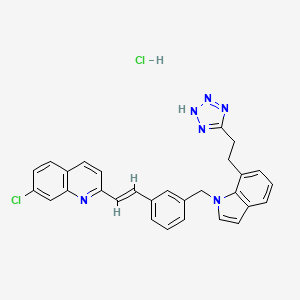

IUPAC 名称 |

7-chloro-2-[(E)-2-[3-[[7-[2-(2H-tetrazol-5-yl)ethyl]indol-1-yl]methyl]phenyl]ethenyl]quinoline;hydrochloride |

InChI |

InChI=1S/C29H23ClN6.ClH/c30-25-11-8-22-9-13-26(31-27(22)18-25)12-7-20-3-1-4-21(17-20)19-36-16-15-24-6-2-5-23(29(24)36)10-14-28-32-34-35-33-28;/h1-9,11-13,15-18H,10,14,19H2,(H,32,33,34,35);1H/b12-7+; |

InChI 键 |

RCQNGLOKKYIZCL-RRAJOLSVSA-N |

手性 SMILES |

C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)/C=C/C5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |

规范 SMILES |

C1=CC2=C(C(=C1)CCC3=NNN=N3)N(C=C2)CC4=CC(=CC=C4)C=CC5=NC6=C(C=CC(=C6)Cl)C=C5.Cl |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

5-(2-(1-(3-(2-(7-chloroquinolin-2-yl)ethenyl)benzyl)indol-7-yl)ethyl)-1H-tetrazole LY 290324 LY-290324 LY290324 |

产品来源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Cysteinyl Leukotriene Receptor Antagonist Activity of LY290324

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the cysteinyl leukotriene (CysLT) receptor antagonist activity of LY290324, a potent and selective antagonist of the CysLT1 receptor. This document details its pharmacological effects, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Concepts: Cysteinyl Leukotrienes and their Receptors

Cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4, are potent lipid mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis.[1] Their effects, which include bronchoconstriction, increased vascular permeability, and eosinophil recruitment, are mediated through specific G protein-coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[2][3] The CysLT1 receptor is the principal target for the therapeutic management of asthma.[4] this compound is a quinoline-containing compound that acts as a selective and competitive antagonist at the CysLT1 receptor.[5]

Quantitative Pharmacological Data

The antagonist potency of this compound has been quantified through various in vitro and in vivo studies. The available data is summarized in the tables below.

In Vitro Antagonist Potency

| Parameter | Agonist | Tissue/Preparation | Value | Citation |

| pA2 | Leukotriene D4 (LTD4) | Guinea Pig Trachea | 9.1 ± 0.2 | [5] |

| pA2 | Leukotriene E4 (LTE4) | Guinea Pig Trachea | 8.9 ± 0.17 | [5] |

Note: Specific Ki or IC50 values for this compound from radioligand binding assays were not available in the searched literature.

In Vivo Antagonist Efficacy

| Route of Administration | Challenge Agent | Endpoint | ED50 | Citation |

| Intravenous (i.v.) | LTD4 | Inhibition of Bronchospasm | 3.4 µg/kg | [5] |

| Oral (p.o.) | LTC4 | Inhibition of Bronchospasm | 0.30 mg/kg | [5] |

| Oral (p.o.) | LTD4 | Inhibition of Bronchospasm | 0.28 mg/kg | [5] |

| Oral (p.o.) | LTE4 | Inhibition of Bronchospasm | 0.37 mg/kg | [5] |

Signaling Pathways

This compound exerts its effects by blocking the CysLT1 receptor, a Gq protein-coupled receptor.[5] Upon activation by its endogenous ligands (LTD4, LTC4, LTE4), the CysLT1 receptor initiates a signaling cascade that leads to the physiological responses associated with asthma and allergy.

CysLT1 Receptor Signaling Pathway

The binding of a cysteinyl leukotriene to the CysLT1 receptor activates the associated Gq protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The elevated intracellular calcium and DAG together activate protein kinase C (PKC), which then phosphorylates downstream targets, culminating in cellular responses such as smooth muscle contraction and inflammation.[5]

Caption: CysLT1 Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cysteinyl leukotriene receptor antagonist activity of this compound.

In Vitro Contractile Response in Guinea Pig Trachea

This assay assesses the ability of this compound to inhibit the contraction of airway smooth muscle induced by CysLTs.

Materials:

-

Male Hartley guinea pigs (300-400 g)

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 10), gassed with 95% O2 and 5% CO2.

-

Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)

-

This compound

-

Organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Prepare tracheal rings, typically 2-3 cartilage rings wide. The epithelium may be left intact or mechanically removed to enhance contractile responses to leukotrienes.[6]

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution at 37°C, bubbled with 95% O2 and 5% CO2.

-

Connect the rings to isometric force transducers and apply an optimal resting tension (e.g., 1 g).

-

Allow the tissues to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

To assess antagonist activity, pre-incubate the tracheal rings with varying concentrations of this compound or vehicle for a specified period (e.g., 30 minutes).

-

Generate a cumulative concentration-response curve to a CysLT agonist (e.g., LTD4 or LTE4) in the absence and presence of this compound.

-

Record the contractile responses and analyze the data to determine the pA2 value, a measure of competitive antagonist potency.

In Vivo Bronchospasm in Ovalbumin-Sensitized Guinea Pigs

This model evaluates the efficacy of this compound in preventing or reversing allergen-induced bronchoconstriction, a hallmark of asthma.

Materials:

-

Male Hartley guinea pigs

-

Ovalbumin (OVA)

-

Aluminum hydroxide (B78521) (adjuvant)

-

Equipment for measuring respiratory mechanics (e.g., whole-body plethysmography or direct measurement of pulmonary resistance and dynamic compliance)

-

Leukotrienes (LTC4, LTD4, LTE4) for challenge

-

This compound

Procedure:

-

Sensitization: Actively sensitize guinea pigs by intraperitoneal injection of ovalbumin mixed with aluminum hydroxide. A typical protocol involves an initial injection followed by a booster injection about 14 days later.[7]

-

Instrumentation (for direct measurement): Anesthetize the sensitized guinea pigs. Tracheostomize and cannulate the trachea for artificial ventilation. Cannulate the jugular vein for drug administration and the carotid artery for blood pressure monitoring.

-

Challenge: After a stabilization period, challenge the animals with an intravenous injection of a CysLT (e.g., LTD4) or an aerosol of ovalbumin to induce bronchospasm.

-

Measurement: Monitor bronchoconstriction by measuring changes in pulmonary resistance and dynamic compliance.

-

Antagonist Administration:

-

Prophylactic effect: Administer this compound intravenously, orally, or via inhalation at various doses prior to the leukotriene or allergen challenge.

-

Reversal effect: Administer this compound after the onset of a stable bronchospasm.

-

-

Data Analysis: Calculate the dose of this compound that produces a 50% inhibition of the bronchospastic response (ED50).

Experimental Workflow for In Vivo Bronchospasm Assay

References

- 1. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cysteinyl Leukotriene Receptor-1 Antagonists as Modulators of Innate Immune Cell Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Removal of guinea pig bronchial and tracheal epithelium potentiates the contractions to leukotrienes and histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

LY290324: A Selective Cysteinyl Leukotriene 1 Receptor Antagonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of LY290324, a potent and selective antagonist of the Cysteinyl Leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (CysLTs) are powerful inflammatory lipid mediators implicated in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. The CysLT1 receptor, a G-protein coupled receptor (GPCR), mediates the bronchoconstrictor and proinflammatory effects of CysLTs. This document details the pharmacological properties of this compound, including its binding affinity, functional antagonism, and in vivo efficacy, supported by quantitative data. Furthermore, it outlines detailed experimental protocols for the characterization of CysLT1 receptor antagonists and visualizes key biological pathways and experimental workflows using Graphviz diagrams.

Introduction to the Cysteinyl Leukotriene System

Cysteinyl leukotrienes, including LTC4, LTD4, and LTE4, are synthesized from arachidonic acid and play a crucial role in inflammatory responses.[1] They exert their effects by binding to specific CysLT receptors, primarily the CysLT1 and CysLT2 receptors.[2] The CysLT1 receptor is the principal mediator of the pathogenic effects of CysLTs in the airways, including smooth muscle contraction, microvascular leakage, and eosinophil recruitment.[3][4] Consequently, antagonism of the CysLT1 receptor represents a key therapeutic strategy for the management of asthma and other inflammatory conditions.[1]

This compound: A Selective CysLT1 Receptor Blocker

This compound is a quinoline-containing compound identified as a potent and selective antagonist of the CysLT1 receptor. Its chemical structure confers high affinity and specificity for the CysLT1 receptor, leading to the effective blockade of LTD4 and LTE4-mediated responses.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data characterizing the pharmacological profile of this compound, primarily from studies conducted in guinea pigs.

Table 1: In Vitro Antagonist Potency of this compound at the CysLT1 Receptor in Guinea Pig Trachea

| Agonist | This compound pA2 Value |

| LTD4 | 9.1 ± 0.2 |

| LTE4 | 8.9 ± 0.17 |

The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve, indicating the antagonist's potency.

Table 2: In Vivo Efficacy of this compound in Preventing Leukotriene-Induced Bronchoconstriction in Guinea Pigs

| Agonist | Route of Administration | ED50 |

| LTD4 | Intravenous | 3.4 µg/kg |

| LTC4 | Oral (6h post-dose) | 0.30 mg/kg |

| LTD4 | Oral (6h post-dose) | 0.28 mg/kg |

| LTE4 | Oral (6h post-dose) | 0.37 mg/kg |

The ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population.

Table 3: Selectivity Profile of this compound in Guinea Pig Trachea

| Agonist | This compound Concentration | Effect |

| LTC4 | 10⁻⁶ M | No effect on contraction |

| Prostaglandin F2α (PGF2α) | 10⁻⁶ M | No effect on contraction |

| Histamine | 10⁻⁶ M | No effect on contraction |

| Acetylcholine | 10⁻⁶ M | No effect on contraction |

CysLT1 Receptor Signaling Pathway

The CysLT1 receptor is a G-protein coupled receptor that primarily signals through the Gq/11 family of G proteins.[5][6] Ligand binding initiates a cascade of intracellular events culminating in the physiological responses associated with CysLTs.

References

- 1. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and functional aspects of human cysteinyl leukotriene receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the human cysteinyl leukotriene CysLT1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of the cysteinyl leukotriene 1 receptor in normal human lung and peripheral blood leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural diversity of leukotriene G-protein coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Pharmacological Profile of LY290324: A Cysteinyl Leukotriene Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY290324 is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1R). Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are inflammatory lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. By competitively blocking the action of these mediators at the CysLT1R, this compound effectively mitigates the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This technical guide provides a comprehensive overview of the pharmacology of this compound, including its in vitro and in vivo activity, the underlying signaling pathways, and detailed experimental methodologies.

Quantitative Pharmacological Data

The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for ease of comparison.

In Vitro Antagonist Potency

The antagonist potency of this compound was determined in guinea-pig tracheal smooth muscle preparations. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was calculated to quantify its competitive antagonism.

| Agonist | Preparation | pA₂ Value (Mean ± SEM) |

| Leukotriene D₄ (LTD₄) | Guinea-pig trachea | 9.1 ± 0.2 |

| Leukotriene E₄ (LTE₄) | Guinea-pig trachea | 8.9 ± 0.17 |

In Vivo Efficacy Against Induced Bronchospasm

The in vivo efficacy of this compound was evaluated in guinea pigs by its ability to prevent bronchospasm induced by cysteinyl leukotrienes. The ED₅₀, the dose of a drug that produces 50% of its maximum effect, was determined for various routes of administration.

| Inducing Agent | Route of Administration | ED₅₀ (mg/kg) |

| Leukotriene D₄ (LTD₄) | Intravenous | 0.0034 |

| Leukotriene C₄ (LTC₄) | Oral (6h pre-dosing) | 0.3 |

| Leukotriene D₄ (LTD₄) | Oral (6h pre-dosing) | 0.28 |

| Leukotriene E₄ (LTE₄) | Oral (6h pre-dosing) | 0.37 |

Signaling Pathway of the Cysteinyl Leukotriene Receptor 1 (CysLT1R)

This compound exerts its pharmacological effect by antagonizing the CysLT1R, a G protein-coupled receptor (GPCR). The binding of cysteinyl leukotrienes to CysLT1R primarily activates the Gq alpha subunit of the associated G protein.[1] This initiates a downstream signaling cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[2][3] IP₃ diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[2][3] The resulting increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, leads to various cellular responses, including smooth muscle contraction and inflammation.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the pharmacological characterization of this compound. These protocols are based on established pharmacological techniques and represent the likely procedures used.

In Vitro Guinea Pig Tracheal Strip Contraction Assay

This assay is used to determine the in vitro antagonist potency (pA₂ value) of a compound against agonist-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Male guinea pigs are euthanized, and the tracheas are excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, and each ring is opened to form a strip.[4][5]

-

Apparatus Setup: Each tracheal strip is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O₂ and 5% CO₂. The strip is connected to an isometric force transducer to record changes in tension.[4]

-

Equilibration: The tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes, with regular washes.[5]

-

Agonist Concentration-Response Curve: A cumulative concentration-response curve is generated for an agonist (e.g., LTD₄) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contraction.

-

Antagonist Incubation: After washing the tissue to return to baseline, a known concentration of the antagonist (this compound) is added to the bath and allowed to incubate for a predetermined period (e.g., 30-60 minutes).

-

Shifted Agonist Concentration-Response Curve: In the presence of the antagonist, a second cumulative concentration-response curve for the agonist is generated.

-

Data Analysis (Schild Plot): The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) is calculated. This procedure is repeated with several different concentrations of the antagonist. A Schild plot is then constructed by plotting the logarithm of (dose ratio - 1) against the negative logarithm of the molar concentration of the antagonist. The x-intercept of the resulting line provides the pA₂ value.

In Vivo Bronchospasm Assay in Guinea Pigs

This in vivo assay assesses the ability of a compound to protect against bronchospasm induced by an agonist when administered through various routes.

Methodology:

-

Animal Preparation: Male guinea pigs are anesthetized. A cannula may be inserted into the jugular vein for intravenous administration of substances and another into the carotid artery for blood pressure monitoring. A tracheal cannula is inserted for artificial respiration and for the measurement of airway resistance.

-

Drug Administration: this compound or its vehicle is administered via the desired route (intravenous, oral, or inhaled) at various doses and at a specified time before the bronchoconstrictor challenge.

-

Bronchoconstrictor Challenge: A bronchoconstricting agent, such as LTD₄, is administered intravenously.

-

Measurement of Bronchoconstriction: The increase in airway resistance or a surrogate measure (e.g., a decrease in respiratory overflow volume) is recorded as an index of bronchoconstriction.

-

Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of this compound. The ED₅₀ value is then determined by plotting the percentage inhibition against the log dose of the antagonist and fitting the data to a sigmoidal dose-response curve.

Conclusion

This compound is a highly potent and selective competitive antagonist of the CysLT1R. Its pharmacological profile, characterized by significant in vitro and in vivo efficacy, demonstrates its potential as a therapeutic agent for inflammatory conditions mediated by cysteinyl leukotrienes, such as asthma. The detailed understanding of its mechanism of action at the molecular and physiological levels provides a solid foundation for further research and development in this area. The experimental protocols outlined in this guide serve as a valuable resource for scientists and researchers working on the characterization of CysLT1R antagonists and related compounds.

References

- 1. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of guinea-pig isolated trachea to methacholine, histamine and isoproterenol applied serosally versus mucosally - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of cysteinyl-leukotriene-receptor 1 antagonists as ligands for the bile acid receptor GPBAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Schild equation - Wikipedia [en.wikipedia.org]

- 5. merckmillipore.com [merckmillipore.com]

The Role of Potent and Selective LTD4 Receptor Antagonists in Blocking LTD4-Induced Bronchospasm: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "LY290324" is not publicly available. This guide synthesizes the established role of potent and selective leukotriene D4 (LTD4) receptor antagonists in blocking LTD4-induced bronchospasm, using publicly available data for representative compounds of this class.

Introduction: The Critical Role of Leukotriene D4 in Asthma Pathophysiology

Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airway obstruction.[1] Cysteinyl leukotrienes (CysLTs), particularly leukotriene D4 (LTD4), are potent lipid mediators that play a pivotal role in the pathophysiology of asthma.[1][2] Produced predominantly by inflammatory cells such as mast cells and eosinophils, LTD4 exerts powerful biological effects, including contraction of bronchial smooth muscle, stimulation of mucus production, increased vascular permeability, and recruitment of eosinophils.[2] Of the CysLTs, LTD4 is the most potent bronchoconstrictor, making it a key therapeutic target.[1]

LTD4 mediates its effects by binding with high affinity to the cysteinyl leukotriene receptor 1 (CysLT1R).[1] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the bronchospasm characteristic of an asthma attack. Consequently, antagonists of the CysLT1R are a cornerstone in the management of asthma. This technical guide provides an in-depth overview of the mechanism of LTD4-induced bronchospasm and the role of potent, selective LTD4 receptor antagonists in its blockade.

The Mechanism of LTD4-Induced Bronchospasm

LTD4-induced bronchoconstriction is a complex process primarily initiated by the activation of CysLT1 receptors on airway smooth muscle cells.[3] While the complete picture is still being elucidated, the primary mechanism involves an increase in intracellular calcium concentration ([Ca2+]i).[3][4]

The binding of LTD4 to the CysLT1R is thought to activate phospholipase C (PLC), though the specific isoform may vary.[3] This leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG can activate protein kinase C (PKC). However, studies suggest that the sustained influx of extracellular Ca2+ is crucial for LTD4-induced bronchoconstriction.[3][4] This influx is likely mediated by non-voltage-gated, non-selective cation channels.[3][4] The elevated intracellular Ca2+ then activates the contractile machinery of the smooth muscle cells, resulting in bronchospasm.

Experimental Protocols for Evaluating LTD4 Receptor Antagonists

The efficacy of an LTD4 receptor antagonist in blocking LTD4-induced bronchospasm is typically evaluated through a series of preclinical and clinical studies.

Preclinical Evaluation: Isolated Tissue Preparations

Objective: To determine the potency and efficacy of the antagonist in an ex vivo setting.

Methodology:

-

Tissue Preparation: Human or animal (e.g., guinea pig) tracheal or bronchial tissues are isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

Contraction Measurement: The tissues are connected to an isometric force transducer to measure changes in muscle tension.

-

LTD4 Challenge: A cumulative concentration-response curve to LTD4 is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are incubated with the LTD4 receptor antagonist at various concentrations for a predetermined period.

-

Repeat LTD4 Challenge: The LTD4 concentration-response curve is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the LTD4 concentration-response curve and the reduction in the maximal response are quantified to determine the antagonist's potency (e.g., pA2 value).

Clinical Evaluation: LTD4 Challenge in Human Subjects

Objective: To assess the in vivo efficacy of the antagonist in preventing LTD4-induced bronchospasm in healthy subjects or patients with asthma.

Methodology:

-

Subject Recruitment: Healthy volunteers or individuals with mild to moderate asthma are recruited.[5]

-

Baseline Measurements: Baseline pulmonary function is assessed using spirometry, measuring parameters such as Forced Expiratory Volume in 1 second (FEV1) and Specific Airway Conductance (SGaw).[5]

-

Drug Administration: Subjects receive either the LTD4 receptor antagonist or a placebo in a randomized, double-blind, crossover design.[6]

-

LTD4 Inhalation Challenge: At a specified time after drug administration, subjects inhale escalating concentrations of LTD4.[5][7]

-

Pulmonary Function Monitoring: FEV1 and other parameters are measured after each LTD4 dose to assess the degree of bronchoconstriction.[5]

-

Data Analysis: The provocative concentration of LTD4 required to cause a specific fall in FEV1 (e.g., PC20) is determined. The efficacy of the antagonist is demonstrated by a significant increase in the PC20 for LTD4 compared to placebo.

Quantitative Data on the Efficacy of LTD4 Receptor Antagonists

The efficacy of LTD4 receptor antagonists has been demonstrated in numerous clinical trials. The following table summarizes representative data for MK-571, a potent and specific LTD4 receptor antagonist, in blocking antigen-induced bronchoconstriction, a process in which LTD4 is a key mediator.

| Parameter | Placebo | Low Dose MK-571 (37.5 mg) | High Dose MK-571 (450 mg) |

| Inhibition of Immediate Asthmatic Response (0-3h) | - | Minor Inhibition | 88% (p = 0.01) |

| Inhibition of Late Asthmatic Response (3-10h) | - | Minor Inhibition | 63% (p = 0.01) |

| Data derived from a study on antigen-induced bronchoconstriction.[8] |

These data clearly indicate a dose-dependent inhibition of both the immediate and late asthmatic responses following antigen challenge, underscoring the crucial role of LTD4 in these processes and the therapeutic potential of blocking its receptor.

Conclusion

Leukotriene D4 is a primary mediator of bronchospasm in asthma. The development of potent and selective LTD4 receptor antagonists represents a significant advancement in asthma therapy. By competitively blocking the CysLT1 receptor, these agents effectively inhibit the downstream signaling cascade that leads to airway smooth muscle contraction. The experimental protocols and quantitative data presented in this guide provide a framework for understanding and evaluating the role of these antagonists in blocking LTD4-induced bronchospasm. Further research into the nuances of CysLT signaling will continue to refine the development of next-generation respiratory therapeutics.

References

- 1. Leukotriene D4 role in allergic asthma pathogenesis from cellular and therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Leukotriene pathway inhibitors in asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of leukotriene D4-induced constriction in human small bronchioles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of leukotriene D4-induced bronchoconstriction in normal subject - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of leukotriene D4-induced bronchoconstriction in normal subjects by the oral LTD4 receptor antagonist ICI 204,219 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LTD4-induced bronchoconstriction in patients with asthma: lack of a vagal reflex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Leukotriene D4 receptor blockade inhibits the immediate and late bronchoconstrictor responses to inhaled antigen in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the Binding Affinity of LY290324 to Leukotriene Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY290324 is a potent and selective antagonist of the cysteinyl leukotriene (CysLT) receptors, playing a significant role in the research of inflammatory and respiratory diseases. This technical guide provides an in-depth overview of the binding characteristics of this compound to its primary target, the CysLT1 receptor. The document details the quantitative binding data available, the experimental methodologies for assessing binding affinity, and the associated intracellular signaling pathways.

Data Presentation: Quantitative Analysis of this compound Interaction with CysLT Receptors

The following table summarizes the pA2 values for this compound against contractile responses induced by leukotriene D4 (LTD4) and leukotriene E4 (LTE4) in guinea pig trachea. These leukotrienes are natural agonists for the CysLT1 receptor.

| Agonist | Tissue | Parameter | Value | Reference |

| Leukotriene D | Guinea Pig Trachea | pA | 9.1 ± 0.2 | [1] |

| Leukotriene E | Guinea Pig Trachea | pA | 8.9 ± 0.17 | [1] |

Interpretation of Data: The high pA2 values indicate that this compound is a highly potent antagonist of the CysLT1 receptor in this experimental system. The antagonism was found to be competitive and selective for LTD4 and LTE4, as this compound at a concentration of 10^-6^ M showed no effect on contractions induced by leukotriene C4 (LTC4), prostaglandin (B15479496) F2α, histamine, or acetylcholine.[1]

Signaling Pathways

This compound exerts its effects by blocking the signaling cascade initiated by the binding of cysteinyl leukotrienes to the CysLT1 receptor. The CysLT1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq alpha subunit.

Experimental Protocols

The determination of a compound's binding affinity for a receptor is a critical step in drug development. Radioligand binding assays are the gold standard for this purpose. Below is a detailed, generalized protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for the CysLT1 receptor.

Protocol: Competitive Radioligand Binding Assay for CysLT1 Receptor

1. Materials and Reagents:

-

Cell Membranes: Membranes prepared from cells expressing the human CysLT1 receptor (e.g., HEK293 or CHO cell lines).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) form of a known high-affinity CysLT1 receptor ligand, such as [³H]-LTD

4. -

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known, unlabeled CysLT1 receptor antagonist (e.g., Montelukast) or the natural ligand (LTD

4). -

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl

2, pH 7.4. -

Wash Buffer: Ice-cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C).

-

96-well Filter Plates and Vacuum Manifold.

-

Microplate Scintillation Counter.

2. Experimental Procedure:

-

Membrane Preparation:

-

Thaw the frozen cell membranes expressing the CysLT1 receptor on ice.

-

Homogenize the membranes in ice-cold assay buffer to ensure a uniform suspension.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

-

-

Assay Setup:

-

Perform the assay in a 96-well plate format.

-

Prepare serial dilutions of the test compound (this compound) in assay buffer.

-

To each well, add the following in order:

-

Assay buffer.

-

A fixed concentration of the radioligand (typically at or below its K

dvalue). -

Either the test compound at varying concentrations, assay buffer for total binding, or the non-specific binding control.

-

The cell membrane preparation to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Washing:

-

Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove any unbound radioligand.

-

-

Radioactivity Measurement:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

3. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

-

Determine IC

50:-

Fit the data to a sigmoidal dose-response curve to determine the IC

50value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

-

Calculate K

i:-

Convert the IC

50value to the inhibition constant (Ki) using the Cheng-Prusoff equation:-

K

i= IC50/ (1 + [L]/Kd) -

Where [L] is the concentration of the radioligand and K

dis the dissociation constant of the radioligand for the receptor.

-

-

Experimental Workflow Diagram

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the CysLT1 receptor. While direct binding affinity data (Ki or IC50) for the human receptor is not prominently available, functional assays in guinea pig tissues demonstrate its high potency in the nanomolar range. The compound acts by competitively inhibiting the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby blocking the Gq-mediated signaling cascade that leads to inflammatory and contractile responses. The experimental protocols outlined in this guide provide a framework for the robust and accurate determination of the binding affinity of this compound and other novel CysLT1 receptor antagonists, which is essential for the ongoing development of new therapeutics for allergic and inflammatory diseases.

References

The Cysteinyl Leukotriene Receptor Antagonist LY290324: An In-depth Technical Guide for Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research applications of LY290324, a potent and selective cysteinyl leukotriene (CysLT) receptor antagonist. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.

Core Concepts: Mechanism of Action

This compound is a competitive antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent lipid inflammatory mediators derived from arachidonic acid. They play a crucial role in the pathophysiology of various inflammatory diseases, most notably asthma and allergic rhinitis. By binding to the CysLT1 receptor on target cells, such as airway smooth muscle cells and various immune cells, they trigger a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus hypersecretion, and eosinophil recruitment.[1][2]

This compound selectively blocks the binding of LTD₄ and LTE₄ to the CysLT1 receptor, thereby inhibiting these downstream inflammatory responses.[3] Its antagonism is characterized as competitive, meaning it reversibly binds to the same receptor site as the endogenous ligands.[3]

Quantitative Data Summary

The preclinical efficacy of this compound has been primarily characterized in guinea pig models of bronchospasm. The following tables summarize the key quantitative data from these early-stage studies.

Table 1: In Vitro Antagonist Potency of this compound[3]

| Agonist | Tissue | Parameter | Value |

| LTD₄ | Guinea Pig Trachea | pA₂ | 9.1 ± 0.2 |

| LTE₄ | Guinea Pig Trachea | pA₂ | 8.9 ± 0.17 |

pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Efficacy of this compound Against Leukotriene-Induced Bronchospasm in Guinea Pigs[3]

| Administration Route | Challenge Agent | Parameter | Value |

| Intravenous | LTD₄ | ED₅₀ | 3.4 µg/kg |

| Oral (6h pre-treatment) | LTC₄ | ED₅₀ | 0.30 mg/kg |

| Oral (6h pre-treatment) | LTD₄ | ED₅₀ | 0.28 mg/kg |

| Oral (6h pre-treatment) | LTE₄ | ED₅₀ | 0.37 mg/kg |

| Inhaled | LTD₄ | Inhibition at 2 µg/kg | 72.5% |

ED₅₀ is the dose of a drug that produces 50% of its maximum response or effect.

Signaling Pathways and Experimental Workflows

Cysteinyl Leukotriene Signaling Pathway

The following diagram illustrates the synthesis of cysteinyl leukotrienes and the downstream signaling cascade initiated by CysLT1 receptor activation, which is the target of this compound.

Caption: Cysteinyl Leukotriene Synthesis and CysLT1 Receptor Signaling Pathway.

Experimental Workflow: In Vitro Smooth Muscle Contraction Assay

This diagram outlines the general procedure for assessing the antagonist activity of this compound on isolated smooth muscle tissue.

Caption: General workflow for an in vitro smooth muscle contraction assay.

Detailed Experimental Protocols

In Vitro Assessment of CysLT Receptor Antagonism

This protocol is a representative method for determining the in vitro potency of a CysLT receptor antagonist like this compound.

Objective: To determine the pA₂ value of this compound against LTD₄ and LTE₄-induced contractions in isolated guinea pig tracheal smooth muscle.

Materials:

-

Male Hartley guinea pigs (300-400g)

-

Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), gassed with 95% O₂ / 5% CO₂

-

Leukotriene D₄ (LTD₄) and Leukotriene E₄ (LTE₄) stock solutions

-

This compound

-

Isolated organ bath system with isometric force transducers

Procedure:

-

Humanely euthanize a guinea pig and excise the trachea.

-

Dissect the trachea into rings, approximately 2-3 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer at 37°C, continuously gassed with 95% O₂ / 5% CO₂.

-

Apply an optimal resting tension (e.g., 1.5 g) and allow the tissues to equilibrate for at least 60 minutes, with buffer changes every 15-20 minutes.

-

Obtain a cumulative concentration-response curve for the agonist (LTD₄ or LTE₄) by adding increasing concentrations of the agonist to the organ bath.

-

Wash the tissues repeatedly to return to baseline tension.

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate for a predetermined period (e.g., 30-60 minutes).

-

Repeat the cumulative concentration-response curve for the agonist in the presence of this compound.

-

Repeat steps 6-8 with increasing concentrations of this compound.

-

Analyze the data by constructing Schild plots to determine the pA₂ value.

In Vivo Assessment of Bronchospasm

This protocol outlines a method for evaluating the in vivo efficacy of this compound in a guinea pig model of leukotriene-induced bronchospasm.[3][4]

Objective: To determine the ED₅₀ of this compound in preventing bronchospasm induced by intravenous administration of cysteinyl leukotrienes.

Materials:

-

Male Hartley guinea pigs (350-450g)

-

Anesthetic (e.g., pentobarbital (B6593769) sodium)

-

Tracheal cannula

-

Jugular vein and carotid artery catheters

-

Ventilator

-

Pressure transducer to measure pulmonary inflation pressure

-

LTC₄, LTD₄, or LTE₄ for intravenous challenge

-

This compound for intravenous or oral administration

Procedure:

-

Anesthetize the guinea pig.

-

Perform a tracheotomy and insert a tracheal cannula. Connect the animal to a ventilator.

-

Catheterize the jugular vein for drug and agonist administration and the carotid artery for blood pressure monitoring.

-

Monitor and record the pulmonary inflation pressure as an index of bronchoconstriction.

-

For intravenous administration, administer this compound or vehicle via the jugular vein catheter.

-

For oral administration, administer this compound or vehicle by gavage at a specified time before the leukotriene challenge.

-

After the appropriate pre-treatment time, administer a bolus intravenous injection of the leukotriene challenge agent (e.g., LTD₄).

-

Record the peak increase in pulmonary inflation pressure.

-

The percentage inhibition of the bronchospasm is calculated by comparing the response in this compound-treated animals to that in vehicle-treated animals.

-

Determine the ED₅₀ by testing a range of this compound doses.

Early-Stage Research Applications

While the primary early-stage application of this compound and other CysLT1 receptor antagonists has been in the context of asthma and allergic rhinitis , their role in other inflammatory conditions is an active area of research.[5][6] Preclinical studies have suggested potential utility in:

-

Nociception and Inflammatory Pain: Cysteinyl leukotrienes have been implicated in peripheral inflammatory pain, and CysLT1 receptor antagonists have shown antinociceptive and anti-inflammatory effects in animal models of pain and hyperalgesia.[5]

-

Inflammatory Bowel Disease (IBD): The inflammatory milieu in IBD involves leukotrienes, and targeting this pathway is being explored as a potential therapeutic strategy.[5]

-

Cancer: Emerging evidence suggests a role for the CysLT pathway in the development and progression of certain cancers, including colorectal cancer.[1] CysLT1 receptor antagonists are being investigated for their potential to inhibit tumor growth and induce apoptosis.[1]

-

Cardiovascular Disease: CysLTs are also thought to play a role in the pathophysiology of cardiovascular diseases, presenting another potential avenue for the application of CysLT1 receptor antagonists.[6]

This technical guide provides a foundational understanding of the preclinical pharmacology of this compound. The provided data, protocols, and diagrams are intended to support researchers in the design and execution of further investigations into the therapeutic potential of this and other CysLT1 receptor antagonists.

References

- 1. Cysteinyl leukotrienes and their receptors: Bridging inflammation and colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A contraction assay system using primary cultured mouse bronchial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Generation of leukotrienes in guinea-pigs in vivo during antigen-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of cysteinyl leukotrienes in nociceptive and inflammatory conditions in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cysteinyl leukotriene receptors, old and new; implications for asthma - PMC [pmc.ncbi.nlm.nih.gov]

LY290324: A Technical Guide for its Application as a Chemical Probe in Cysteinyl Leukotriene Receptor Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cysteinyl leukotrienes (CysLTs), including LTC₄, LTD₄, and LTE₄, are potent lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases, most notably asthma and allergic rhinitis. Their biological effects are mediated through two primary G protein-coupled receptors (GPCRs): the type 1 cysteinyl leukotriene receptor (CysLT₁) and the type 2 cysteinyl leukotriene receptor (CysLT₂). Distinguishing the specific roles of these two receptors has been a key area of research, necessitating the use of selective pharmacological tools. LY290324 has emerged as a potent and selective antagonist of the CysLT₁ receptor, making it an invaluable chemical probe for elucidating the distinct physiological and pathological functions of this receptor subtype. This technical guide provides an in-depth overview of this compound, its pharmacological profile, relevant experimental protocols, and the signaling pathways it modulates.

Pharmacological Profile of this compound

This compound is a quinoline-containing compound that acts as a competitive antagonist at the CysLT₁ receptor. Its efficacy and selectivity have been demonstrated in both in vitro and in vivo studies.

Data Presentation

The following tables summarize the quantitative data available for this compound, highlighting its potency and selectivity for the CysLT₁ receptor.

Table 1: In Vitro Activity of this compound in Guinea Pig Trachea [1]

| Parameter | Ligand | Value |

| pA₂ | LTD₄ | 9.1 ± 0.2 |

| pA₂ | LTE₄ | 8.9 ± 0.17 |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Table 2: In Vivo Activity of this compound in Guinea Pigs [1]

| Route of Administration | Agonist | ED₅₀ |

| Intravenous | LTD₄-induced bronchospasm | 3.4 µg/kg |

| Oral (6h post-dose) | LTC₄-induced bronchospasm | 0.3 mg/kg |

| Oral (6h post-dose) | LTD₄-induced bronchospasm | 0.28 mg/kg |

| Oral (6h post-dose) | LTE₄-induced bronchospasm | 0.37 mg/kg |

ED₅₀ is the dose of a drug that produces 50% of its maximum response.

Selectivity: In vitro studies on guinea pig trachea have shown that this compound, at a concentration of 10⁻⁶ M, did not exert any antagonist effect on contractions induced by LTC₄, prostaglandin (B15479496) F2α (PGF2α), histamine, or acetylcholine, demonstrating its selectivity for the CysLT₁ receptor (which is potently activated by LTD₄ and LTE₄)[1].

CysLT Receptor Signaling Pathways

CysLT₁ and CysLT₂ receptors, while both activated by CysLTs, couple to distinct downstream signaling cascades, leading to different cellular responses. This compound selectively blocks the signaling initiated by the CysLT₁ receptor.

CysLT₁ Receptor Signaling

The CysLT₁ receptor is known to couple to at least two different G protein families: Gq and Gi/o.

-

Gq-Mediated Pathway: Activation of the Gq protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration, which is a hallmark of CysLT₁ activation and mediates processes like smooth muscle contraction.

-

Gi/o-Mediated Pathway: The CysLT₁ receptor can also couple to Gi/o proteins. This can lead to the activation of the Ras-ERK1/2 signaling cascade, which is involved in cellular proliferation and differentiation.

CysLT₂ Receptor Signaling

The CysLT₂ receptor binds LTC₄ and LTD₄ with roughly equal affinity. It primarily couples to the Gq protein, leading to an increase in intracellular calcium. Unlike CysLT₁, it is not sensitive to classical antagonists like this compound.

References

In Vitro Effects of LY290324 on Smooth Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro effects of LY290324, a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, on smooth muscle contraction. The document details the mechanism of action of this compound, summarizing its antagonistic properties against key inflammatory mediators. A comprehensive experimental protocol for assessing the compound's activity using isolated organ bath techniques is provided. Furthermore, this guide presents quantitative data from preclinical studies and visualizes the underlying cellular signaling pathways and experimental workflows through detailed diagrams. This resource is intended to equip researchers and drug development professionals with the necessary information to design and execute in vitro studies evaluating the pharmacological profile of CysLT1 receptor antagonists like this compound.

Introduction to this compound and Smooth Muscle Contraction

Cysteinyl leukotrienes (CysLTs), namely leukotriene C4 (LTC4), leukotriene D4 (LTD4), and leukotriene E4 (LTE4), are potent lipid mediators derived from arachidonic acid. They play a pivotal role in the pathophysiology of inflammatory diseases, particularly asthma and allergic rhinitis, by inducing bronchoconstriction, increasing vascular permeability, and promoting mucus secretion. These effects are primarily mediated through the activation of the CysLT1 receptor, a G protein-coupled receptor (GPCR) expressed on the surface of smooth muscle cells and other pro-inflammatory cells.

This compound is a quinoline-containing tetrazole derivative that has been identified as a potent and selective antagonist of the CysLT1 receptor. By competitively binding to this receptor, this compound effectively blocks the contractile and other pro-inflammatory actions of CysLTs on smooth muscle tissue. Understanding the in vitro pharmacology of this compound is crucial for elucidating its therapeutic potential.

Mechanism of Action of this compound

This compound exerts its pharmacological effect by acting as a competitive antagonist at the CysLT1 receptor. This means that this compound binds to the same site on the receptor as the endogenous ligands (LTD4 and LTE4) but does not activate the receptor. This blockade prevents the CysLTs from initiating the downstream signaling cascade that leads to smooth muscle contraction.

Cysteinyl Leukotriene Receptor 1 (CysLT1) Signaling Pathway

The binding of agonists like LTD4 to the CysLT1 receptor on smooth muscle cells initiates a complex signaling cascade. The CysLT1 receptor is coupled to both Gq/11 and Gi/o G-proteins.

-

Gq/11 Pathway: Activation of the Gq/11 protein leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ leads to the formation of a Ca2+-calmodulin complex, which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, leading to actin-myosin cross-bridge cycling and ultimately, smooth muscle contraction.

-

Gi/o Pathway: The Gi/o pathway can contribute to smooth muscle cell proliferation and migration through the activation of pathways such as the phosphoinositide 3-kinase (PI3K) and the extracellular signal-regulated kinase (ERK) pathways.

This compound, by blocking the CysLT1 receptor, inhibits these G-protein mediated signaling pathways, thereby preventing the rise in intracellular calcium and subsequent smooth muscle contraction induced by cysteinyl leukotrienes.

Quantitative Data Presentation

The potency of this compound as a CysLT1 receptor antagonist has been quantified in vitro using isolated guinea-pig tracheal smooth muscle preparations. The primary measure of its competitive antagonism is the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to produce the same response.

| Agonist | Antagonist | Preparation | pA2 Value (Mean ± S.E.M.) | Reference |

| Leukotriene D4 (LTD4) | This compound | Guinea-pig trachea | 9.1 ± 0.2 | [1] |

| Leukotriene E4 (LTE4) | This compound | Guinea-pig trachea | 8.9 ± 0.17 | [1] |

Experimental Protocols

The following section outlines a detailed methodology for the in vitro assessment of this compound's effect on agonist-induced smooth muscle contraction using an isolated organ bath setup. This protocol is based on standard pharmacological procedures for studying competitive antagonism.

Isolated Tissue Preparation (Guinea-Pig Trachea)

-

Animal Euthanasia and Tissue Dissection: Humanely euthanize a guinea pig according to approved institutional guidelines. Immediately expose the trachea and carefully dissect it free from surrounding connective tissue.

-

Tissue Mounting: Cut the trachea into rings, approximately 2-3 mm in width. Suspend each tracheal ring between two L-shaped stainless-steel hooks in an organ bath. One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

Organ Bath Conditions: The organ bath should contain a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with a gas mixture of 95% O2 and 5% CO2 to maintain a physiological pH.

Experimental Procedure for Determining the pA2 Value of this compound (Schild Analysis)

-

Equilibration: Allow the tracheal rings to equilibrate for at least 60-90 minutes under a resting tension of approximately 1 gram. During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.

-

Viability Check: After equilibration, contract the tissues with a submaximal concentration of a standard agonist (e.g., carbachol (B1668302) or histamine) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

-

Control Concentration-Response Curve to Agonist (LTD4):

-

Generate a cumulative concentration-response curve for the agonist (LTD4). Start with a low concentration and progressively increase the concentration in a logarithmic manner until a maximal contraction is achieved.

-

Record the contractile force at each concentration.

-

Wash the tissues thoroughly and allow them to return to the baseline resting tension.

-

-

Incubation with Antagonist (this compound):

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30-60 minutes) to ensure equilibrium is reached.

-

-

Concentration-Response Curve in the Presence of Antagonist:

-

In the continued presence of this compound, repeat the cumulative concentration-response curve for the agonist (LTD4).

-

-

Repeat with Different Antagonist Concentrations:

-

Wash the tissues extensively to remove both agonist and antagonist.

-

Repeat steps 4 and 5 with at least two other increasing concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (DR). The dose ratio is the ratio of the EC50 (concentration of agonist producing 50% of the maximal response) in the presence of the antagonist to the EC50 in the absence of the antagonist.

-

Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

Mandatory Visualizations

Signaling Pathways

Caption: CysLT1 Receptor Signaling Pathway in Smooth Muscle Contraction.

Experimental Workflow

Caption: Experimental Workflow for pA2 Determination of this compound.

Conclusion

This compound is a potent and selective competitive antagonist of the CysLT1 receptor, effectively inhibiting cysteinyl leukotriene-induced smooth muscle contraction in vitro. The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of this and similar compounds. The quantitative data, primarily the pA2 value, confirms its high affinity for the CysLT1 receptor. The provided diagrams offer a clear visualization of the molecular mechanisms and experimental procedures involved. This technical guide serves as a valuable resource for researchers in the fields of pharmacology, respiratory and inflammatory diseases, and drug discovery, facilitating a deeper understanding of the in vitro effects of CysLT1 receptor antagonists.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with LY294002

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in vivo studies using the phosphoinositide 3-kinase (PI3K) inhibitor, LY294002. The protocols outlined below are based on established preclinical research and are intended to assist in the design and execution of experiments to evaluate the efficacy and mechanism of action of LY294002 in various animal models.

Introduction

LY294002 is a potent and reversible inhibitor of all isoforms of class I PI3Ks.[1] It functions by competing with ATP for the kinase domain of PI3K, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This action blocks the activation of downstream signaling pathways, most notably the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and growth. Due to its role in these fundamental cellular processes, the PI3K/Akt pathway is a key target in cancer research, and LY294002 is a widely used tool to investigate the therapeutic potential of its inhibition. In vivo studies are critical for understanding the anti-tumor and other physiological effects of LY294002 in a whole-organism context.

Data Presentation: Summary of In Vivo Experimental Parameters

The following table summarizes quantitative data from various in vivo studies utilizing LY294002, providing a reference for experimental design.

| Animal Model | Cell Line (for xenografts) | Dosage | Administration Route | Frequency & Duration | Key Findings | Reference |

| Athymic Nude Mice | CNE-2Z (Nasopharyngeal Carcinoma) | 10, 25, 50, 75 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 4 weeks | Dose-dependent reduction in tumor burden; increased apoptosis.[2] | [2] |

| Athymic Nude Mice | OVCAR-3 (Ovarian Carcinoma) | 100 mg/kg | Intraperitoneal (i.p.) | Daily for up to 3 weeks | Significant reduction in tumor burden and cell density. | |

| Athymic Nude Mice | AsPC-1 (Pancreatic Cancer) | 25 mg/kg | Intraperitoneal (i.p.) | Twice weekly for 3 weeks | 70% reduction in tumor volume. | |

| C57BL/6J Mice | Oxygen-Induced Retinopathy (OIR) | Not specified | Intraperitoneal (i.p.) | Daily from P6 to P9 | Inhibition of retinal neovascularization. | |

| BALB/c Mice | Ovalbumin-induced Asthma | Not specified | Intratracheal | Not specified | Reduced airway inflammation and mucus production. |

Experimental Protocols

LY294002 has poor water solubility and requires a specific formulation for in vivo use. A commonly used vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween 80, and saline.

Materials:

-

LY294002 powder

-

Dimethyl Sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a stock solution of LY294002 in DMSO (e.g., 40 mg/mL). Ensure complete dissolution, which may be aided by gentle warming or sonication.

-

For the final formulation, a common ratio is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS.

-

To prepare the injection solution, first mix the required volume of the LY294002 stock solution in DMSO with PEG300 until the solution is clear.

-

Add Tween 80 to the mixture and mix thoroughly until clear.

-

Finally, add the sterile Saline or PBS to reach the final desired volume and concentration.

-

The final solution should be clear. It is recommended to prepare this solution fresh before each administration.

The choice of animal model is dependent on the research question. Xenograft models in immunodeficient mice are commonly used for cancer studies.

Example: Xenograft Tumor Model in Athymic Nude Mice

-

Animal Strain: Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old.

-

Cell Culture: Culture the desired cancer cell line (e.g., CNE-2Z) under appropriate conditions.

-

Tumor Cell Implantation:

-

Harvest and resuspend the cells in a suitable medium (e.g., RPMI-1640) at a concentration of approximately 1 x 10^6 cells per 200 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., after 1 week).

-

Randomization: Randomly divide the mice into treatment and control groups (n=4 or more per group).

-

Treatment Administration:

-

Administer LY294002 via intraperitoneal injection at the desired dosage (e.g., 50 mg/kg).

-

The control group should receive the vehicle solution only.

-

Administer the treatment according to the planned schedule (e.g., twice weekly for 4 weeks).

-

-

Monitoring:

-

Measure tumor size with calipers twice a week and calculate tumor volume (Volume = (long axis × short axis^2) / 2).

-

Monitor the body weight of the mice twice a week as a general indicator of toxicity.

-

-

Endpoint and Tissue Collection:

-

At the end of the treatment period, euthanize the mice.

-

Excise the tumors and weigh them.

-

A portion of the tumor tissue can be fixed in formalin for histological and immunohistochemical analysis, while another portion can be snap-frozen for molecular analysis (e.g., Western blotting).

-

1. Histology and Immunohistochemistry (IHC):

-

Paraffin-embed the formalin-fixed tumor tissues.

-

Perform Hematoxylin and Eosin (H&E) staining to observe tumor morphology and necrosis.

-

Conduct IHC for key biomarkers such as:

-

Phosphorylated Akt (p-Akt) to confirm target engagement.

-

Ki-67 to assess cell proliferation.

-

Caspase-3 or TUNEL assay to evaluate apoptosis.

-

2. Western Blot Analysis:

-

Prepare protein lysates from the frozen tumor tissues.

-

Perform Western blotting to quantify the expression levels of proteins in the PI3K/Akt pathway, including total Akt, p-Akt, and other downstream effectors.

Visualization of Pathways and Workflows

Caption: Experimental workflow for an in vivo xenograft study with LY294002.

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of LY294002.

Considerations and Limitations

-

Pharmacokinetics: LY294002 has a short half-life in vivo, which may necessitate frequent administration to maintain effective concentrations. This property has limited its development as a clinical drug candidate.

-

Toxicity: While many studies report no significant changes in the body weight of treated animals, it is crucial to monitor for any signs of toxicity. High doses of PI3K inhibitors can interfere with the normal physiological functions of cells and may lead to adverse effects.

-

Specificity: Although LY294002 is a potent PI3K inhibitor, it can exhibit off-target effects at higher concentrations, potentially inhibiting other kinases such as mTOR and DNA-PK.[3] It is advisable to use the lowest effective dose and consider complementary experiments, such as using more specific inhibitors or genetic approaches, to validate findings.

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional and governmental guidelines for animal welfare.

By following these protocols and considering the limitations, researchers can effectively utilize LY294002 as a tool to investigate the role of the PI3K/Akt pathway in various physiological and pathological processes in vivo.

References

Application Notes and Protocols: Evaluation of LY290324 in a Guinea Pig Model of Asthma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), bronchoconstriction, and airway remodeling. The guinea pig is a well-established and clinically relevant animal model for studying asthma and evaluating potential therapeutics.[1][2] Its airway anatomy and physiological responses to inflammatory mediators are remarkably similar to those in humans, making it a preferred species for preclinical asthma research.[1][3]

One of the key classes of inflammatory mediators in asthma are the cysteinyl leukotrienes (CysLTs), which include LTC4, LTD4, and LTE4. These potent bronchoconstrictors are released from mast cells and eosinophils and act on the CysLT1 receptor to mediate many of the hallmark features of asthma.

LY290324 is a potent and selective antagonist of the cysteinyl leukotriene D4 (LTD4) receptor.[4] These application notes provide detailed protocols for evaluating the efficacy of this compound in a guinea pig model of allergic asthma, focusing on its ability to inhibit bronchoconstriction induced by LTD4 and specific antigens.

Signaling Pathways in Allergic Asthma

Two critical signaling pathways implicated in the pathophysiology of allergic asthma are the Cysteinyl Leukotriene pathway and the PI3K pathway.

Cysteinyl Leukotriene Signaling Pathway

This pathway is a primary target for asthma therapy. Upon allergen exposure, immune cells such as mast cells and eosinophils release cysteinyl leukotrienes. These mediators bind to CysLT1 receptors on airway smooth muscle cells, leading to bronchoconstriction, and on other cells, contributing to inflammation and mucus production. This compound acts by competitively blocking this receptor.

PI3K Signaling Pathway

The Phosphoinositide 3-kinase (PI3K) pathway is another crucial signaling cascade in asthma. It plays a significant role in airway inflammation, smooth muscle proliferation, and hyperresponsiveness.[5][6][7] While this compound does not directly target this pathway, understanding its role is important for a comprehensive view of asthma pathophysiology. In guinea pig models of chronic allergic lung inflammation, increased levels of PI3K have been observed.[8]

Experimental Protocols

Ovalbumin Sensitization and Antigen Challenge

This protocol establishes an allergic asthma phenotype in guinea pigs, making them responsive to subsequent antigen challenges.

Experimental Workflow:

Materials:

-

Male Dunkin-Hartley guinea pigs (300-400 g)

-

Ovalbumin (OVA), Grade V

-

Aluminum hydroxide (B78521) (Al(OH)3) as an adjuvant

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for injection

Procedure:

-

Sensitization (Day 0):

-

Prepare a sensitization solution of 100 µg/mL OVA and 100 mg/mL Al(OH)3 in sterile saline.

-

Administer a 1 mL intraperitoneal (i.p.) injection of the solution to each guinea pig.

-

A cohort of animals should receive a saline injection to serve as a non-sensitized control group.

-

-

Booster (Day 7):

-

Administer a second 1 mL i.p. injection of the same OVA/Al(OH)3 solution.

-

-

Antigen Challenge (Day 21):

-

Sensitized animals are challenged with an aerosol of OVA (0.1% in saline) delivered via a nebulizer into an inhalation chamber.

-

The duration of the challenge is typically until the onset of preconvulsive dyspnea, with a cut-off time to prevent mortality.

-

Evaluation of this compound on LTD4-Induced Bronchoconstriction

This protocol directly assesses the antagonist activity of this compound against a key mediator of bronchoconstriction.

Materials:

-

Anesthetized, mechanically ventilated guinea pigs

-

Leukotriene D4 (LTD4)

-

This compound

-

Equipment for measuring pulmonary resistance and compliance (e.g., whole-body plethysmograph or direct measurement of pleural pressure).[5]

Procedure:

-

Animal Preparation:

-

Anesthetize the guinea pig and establish mechanical ventilation.

-

Monitor baseline pulmonary mechanics (resistance and compliance).

-

-

Drug Administration:

-

Administer this compound via the desired route (intravenous, oral, or inhaled) at various doses. A vehicle control group should be included.

-

Allow sufficient time for drug absorption and distribution based on the route of administration (e.g., 5-15 minutes for i.v., 1-6 hours for oral).

-

-

LTD4 Challenge:

-

Administer a bolus intravenous injection of LTD4 to induce bronchoconstriction.

-

Continuously record the changes in pulmonary resistance.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the LTD4-induced bronchoconstriction by this compound at each dose level.

-

Determine the ED50 (the dose that produces 50% of the maximal effect).

-

Evaluation of this compound on Antigen-Induced Bronchoconstriction

This protocol evaluates the efficacy of this compound in a more physiologically relevant model of allergic asthma.

Procedure:

-

Animal Preparation:

-

Use guinea pigs sensitized with ovalbumin as described in Protocol 1.

-

Anesthetize and prepare the animals for measurement of pulmonary mechanics.

-

-

Drug Administration:

-

Administer this compound or a vehicle control orally at a predetermined time before the antigen challenge (e.g., 2 hours).

-

-

Antigen Challenge:

-

Administer an intravenous challenge of ovalbumin to the sensitized guinea pigs.

-

Record the resulting bronchoconstriction (increase in pulmonary resistance).

-

-

Data Analysis:

-

Compare the magnitude of the antigen-induced bronchoconstriction between the this compound-treated and vehicle-treated groups.

-

Calculate the percentage reduction in bronchoconstriction afforded by this compound.

-

Quantitative Data Summary

The following tables summarize the reported efficacy of this compound in guinea pig models.[4]

Table 1: In Vitro Antagonist Activity of this compound on Guinea Pig Trachea

| Agonist | This compound pA2 Value |

| LTD4 | 9.1 ± 0.2 |

| LTE4 | 8.9 ± 0.17 |

| LTC4 | No effect at 10⁻⁶ M |

| Histamine (B1213489) | No effect at 10⁻⁶ M |

| Acetylcholine | No effect at 10⁻⁶ M |

| PGF2α | No effect at 10⁻⁶ M |

| The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. |

Table 2: In Vivo Efficacy of Intravenous this compound against LTD4-Induced Bronchospasm

| Treatment | ED50 (µg/kg) |

| Prevention of Bronchospasm | 3.4 |

Table 3: In Vivo Efficacy of Oral this compound against CysLT-Induced Bronchospasm (6 hours post-dose)

| Challenge Agent | ED50 (mg/kg) |

| LTC4 | 0.30 |

| LTD4 | 0.28 |

| LTE4 | 0.37 |

Table 4: In Vivo Efficacy of Inhaled this compound against LTD4-Induced Bronchospasm

| Inhaled Dose (µg/kg) | % Reduction in Bronchospasm |

| 2.0 | 72.5% (P < 0.001) |

Expected Outcomes

Based on published data, this compound is expected to:

-

Potently and selectively antagonize bronchoconstriction induced by LTD4 and LTE4 both in vitro and in vivo.[4]

-

Demonstrate dose-dependent inhibition of LTD4-induced bronchospasm when administered intravenously, orally, or via inhalation.[4]

-

Effectively reduce the acute bronchoconstrictor response to an antigen challenge in sensitized guinea pigs when administered orally.[4]

-

Show no antagonist activity against bronchoconstriction induced by histamine or acetylcholine, demonstrating its selectivity for the CysLT1 receptor.[4]

These application notes and protocols provide a framework for the preclinical evaluation of this compound in a guinea pig model of asthma. The robust and clinically relevant nature of this model, combined with the specific and potent mechanism of action of this compound, offers a strong basis for investigating its therapeutic potential in asthma.

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. The guinea pig as an animal model for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using guinea pigs in studies relevant to asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The pharmacology of this compound in the guinea-pig: an orally active, potent and selective cysteinyl leukotriene receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphoinositide 3-Kinase in Asthma: Novel Roles and Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Defining Bronchial Asthma with Phosphoinositide 3-Kinase Delta Activation: Towards Endotype-Driven Management [mdpi.com]

- 7. ingentaconnect.com [ingentaconnect.com]

- 8. A Guinea Pig Model of Airway Smooth Muscle Hyperreactivity Induced by Chronic Allergic Lung Inflammation: Contribution of Epithelium and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Optimal Concentration of LY294002 for In Vitro Experiments

Introduction

This document provides detailed application notes and protocols for the use of LY294002, a potent and reversible inhibitor of phosphoinositide 3-kinases (PI3Ks), in in vitro experiments. While the initial query referenced LY290324, a leukotriene receptor antagonist[1], the context of in vitro experiments and signaling pathways strongly suggests a focus on the widely used PI3K inhibitor, LY294002. This guide is intended for researchers, scientists, and drug development professionals working on the PI3K/Akt signaling pathway. LY294002 is a valuable tool for studying the cellular processes regulated by this pathway, including cell growth, proliferation, survival, and metabolism.[2] Proper concentration selection is critical for achieving specific pathway inhibition while minimizing off-target effects.

Quantitative Data Summary

The following table summarizes the key quantitative data for LY294002, including its inhibitory concentrations against various PI3K isoforms and other kinases. This information is crucial for designing dose-response experiments and interpreting results.

| Compound | Target | IC50 | Assay Type | Notes |

| LY294002 | PI3Kα | 0.5 µM | Radiometric | Broad-spectrum inhibitor of class I PI3Ks.[3][4][5][6] |

| PI3Kβ | 0.97 µM | Radiometric | ||

| PI3Kδ | 0.57 µM | Radiometric | ||

| DNA-PK | 1.4 µM | Kinase Assay | Off-target activity to consider at higher concentrations.[4][5] | |

| CK2 | 98 nM | Kinase Assay | Potent off-target effect.[3][4][5][6] | |

| mTOR | Inhibition reported | Western Blot | A known target in the PI3K pathway.[2] |

Recommended Working Concentrations